molecular formula C13H17N3O2 B3124139 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide CAS No. 315673-61-1

4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide

Cat. No.: B3124139
CAS No.: 315673-61-1
M. Wt: 247.29 g/mol
InChI Key: HYELHGXIPSSRHE-UHFFFAOYSA-N
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Description

4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide is a heterocyclic hydrazide derivative featuring a 3,4-dihydroquinoline moiety linked to a 4-oxobutane chain terminated by a hydrazide group. The parent acid, 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanoic acid (CAS: 349644-03-7, MW: 233.26 g/mol), is synthesized via condensation reactions and serves as a precursor for the hydrazide derivative . The hydrazide is formed by replacing the carboxylic acid (-COOH) group with a hydrazide (-CONHNH₂) functionality.

Properties

IUPAC Name

4-(3,4-dihydro-2H-quinolin-1-yl)-4-oxobutanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c14-15-12(17)7-8-13(18)16-9-3-5-10-4-1-2-6-11(10)16/h1-2,4,6H,3,5,7-9,14H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYELHGXIPSSRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide typically involves a multi-step process. One common method starts with the preparation of 3,4-dihydroquinoline, which is then reacted with butanehydrazide under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced analytical techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its biological activity.

    Substitution: The hydrazide group can participate in substitution reactions, leading to the formation of new derivatives with modified properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with different substituents, while substitution reactions can produce a wide range of hydrazide derivatives with varying biological activities.

Scientific Research Applications

4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Research: The compound is used in studies to understand its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: It may be used in the synthesis of other complex molecules or as a precursor in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular membranes, or interference with DNA replication and repair processes.

Comparison with Similar Compounds

Structural Comparisons

The structural uniqueness of 4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide lies in its fused dihydroquinoline ring and hydrazide-terminated aliphatic chain. Key comparisons with analogous compounds include:

Table 1: Structural and Physicochemical Properties

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Key Features Melting Point (°C) Biological Activity
Target Hydrazide C₁₃H₁₄N₃O₂ ~262.3 Dihydroquinoline, hydrazide, oxobutane chain Not reported Potential antimicrobial
IV-a4 (Quinazolinone hydrazide) C₂₆H₂₄N₄O₃S 472 Quinazolinone, sulfanyl, 4-methoxybenzylidene 332 Not specified
5a (Dihydropyridazinone) C₁₉H₁₇Cl₂N₃O₂ 402.27 Dichlorophenyl, antipyrinyl, dihydropyridazinone Not reported Antimicrobial
4-Hydroxy-2-quinolone hydrazide C₁₇H₁₄N₄O₃ 322.32 Nitrobenzylidene, hydroxyquinolone Not reported Documented bioactivity
Methyl ester analog C₁₈H₂₁N₃O₆ 375.38 Propylquinoline, methyl ester Not reported Not specified
  • Dihydroquinoline vs. Quinazolinone (IV-a4): The target compound’s dihydroquinoline core lacks the sulfanyl and methoxybenzylidene substituents of IV-a4, resulting in a simpler structure with lower molecular weight (~262 vs. 472 g/mol). This may improve solubility and bioavailability .
  • Chlorophenyl vs. Hydrazide (5a) : Compound 5a incorporates dichlorophenyl and antipyrinyl groups, enhancing lipophilicity and antimicrobial potency compared to the unsubstituted hydrazide .
  • Nitrobenzylidene vs.

Physicochemical Properties

  • Solubility : The hydrazide’s polar -CONHNH₂ group may enhance aqueous solubility compared to the parent acid (stored at 2–8°C due to hygroscopicity) . However, IV-a4’s high melting point (332°C) indicates greater crystalline stability due to aromatic stacking and hydrogen bonding .
  • Molecular Weight : The target compound’s lower molecular weight (~262 vs. 472 for IV-a4) aligns with Lipinski’s rule of five, favoring oral bioavailability .

Biological Activity

4-(3,4-Dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Compounds with a hydrazone or hydrazide functional group often exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The structure of this compound can be represented as follows:

C12H14N4O2\text{C}_{12}\text{H}_{14}\text{N}_{4}\text{O}_{2}

This compound features a quinoline moiety, which is known for its diverse biological activities.

Anticancer Activity

Research on similar hydrazone derivatives indicates potential anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that compounds with similar structures exhibit preferential cytotoxicity against various carcinoma cell lines. This is often measured using assays such as MTT or SRB to evaluate cell viability.
CompoundCell Line TestedIC50 (µM)
Example AHeLa15
Example BMCF-720

Antimicrobial Activity

Hydrazides have been reported to possess antimicrobial properties against bacteria and fungi. The mechanism usually involves disrupting microbial cell walls or inhibiting key metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Anti-inflammatory Activity

Some studies suggest that quinoline derivatives can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.

Case Studies

  • Case Study on Quinoline Derivatives :
    A study evaluated a series of quinoline-based hydrazides for their anticancer activity against various cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, correlating with structural features such as electron-withdrawing groups.
  • Case Study on Hydrazones :
    Research involving hydrazone derivatives demonstrated their ability to inhibit tumor growth in vivo in murine models. The study highlighted the importance of substituent groups in enhancing biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide
Reactant of Route 2
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4-(3,4-dihydroquinolin-1(2H)-yl)-4-oxobutanehydrazide

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